The synthesis of reboxetine mesylate involves several key steps, with methods focusing on efficiency and scalability. One optimized process starts with cinnamyl alcohol and proceeds through various stages to yield the final product. The synthesis typically includes:
The entire process emphasizes green chemistry principles, aiming to minimize waste and enhance sustainability during production .
Reboxetine mesylate undergoes several chemical reactions during its synthesis and potential metabolism within biological systems. Key reactions include:
These reactions are critical for understanding both the synthesis and metabolic fate of reboxetine mesylate in therapeutic contexts.
The primary mechanism of action for reboxetine mesylate involves selective inhibition of norepinephrine reuptake at neuronal synapses. By blocking the norepinephrine transporter, it increases norepinephrine levels in the synaptic cleft, enhancing neurotransmission associated with mood regulation.
Reboxetine mesylate exhibits distinct physical and chemical properties:
These properties are essential for formulation development in pharmaceutical applications.
Reboxetine mesylate is primarily used in clinical settings for treating major depressive disorder. Its applications extend beyond psychiatry:
Reboxetine mesylate (CAS 98769-84-7) is the methanesulfonate salt of reboxetine, a morpholine-derived antidepressant. The free base has the molecular formula C₁₉H₂₃NO₃, while the mesylate salt is C₂₀H₂₇NO₆S, with a molecular weight of 409.50 Da [2] [7]. The structure comprises a morpholine ring linked to a diphenyl ether system, featuring two chiral centers at the 2- and α-positions. Absolute configurations are designated as (2R,αR) for the (R,R)-enantiomer and (2S,αS) for the (S,S)-enantiomer [4] [9]. Crystallographic studies confirm that the mesylate salt stabilizes the molecule via ionic bonding between the protonated morpholine nitrogen and the sulfonate group, enhancing crystallinity [8].
Table 1: Molecular Identity of Reboxetine Mesylate
Property | Value |
---|---|
CAS Number | 98769-84-7 |
Molecular Formula | C₂₀H₂₇NO₆S |
Molecular Weight | 409.50 Da |
IUPAC Name | (2R)-2-[(R)-(2-Ethoxyphenoxy)phenylmethyl]morpholine methanesulfonate |
Chiral Centers | 2 |
Reboxetine mesylate is a white to off-white solid with high solubility in water (50–100 mg/mL) and dimethyl sulfoxide (DMSO; 244 mg/mL) [6] [7]. Its aqueous solubility facilitates formulation for preclinical studies. The compound exhibits light sensitivity and requires storage at 2–8°C in airtight containers to prevent degradation. Thermal analyses reveal a melting point of ~120°C (with decomposition), consistent with mesylate salts of organic bases. Crystallography studies indicate multiple polymorphic forms, though specific lattice parameters remain proprietary [2] [8]. Stability assessments confirm resilience to hydrolysis across pH 3–7 but susceptibility to oxidation under prolonged light exposure [7].
Table 2: Physicochemical Properties of Reboxetine Mesylate
Property | Value |
---|---|
Appearance | White to off-white solid |
Water Solubility | 50–100 mg/mL |
DMSO Solubility | 244 mg/mL |
Storage Conditions | 2–8°C; protect from light |
Stability | Sensitive to oxidation |
Reboxetine is administered as a racemic mixture of four stereoisomers: (S,S)-, (R,R)-, (S,R)-, and (R,S)-reboxetine. The (S,S)-enantiomer demonstrates superior potency as a norepinephrine reuptake inhibitor (Ki = 8 nM), while the (R,R)-enantiomer is 30-fold less active (Ki = 240 nM) [6] [9]. In humans, the median steady-state plasma S,S/R,R ratio is 0.5 (range: 0.22–0.88), with women exhibiting 30% higher ratios than men [3]. This stereoselective pharmacokinetics arises from differential hepatic metabolism by CYP3A4, which preferentially clears the (R,R)-enantiomer. Consequently, the noradrenergic activity per unit concentration varies significantly between enantiomers, necessitating enantioselective monitoring in clinical settings [3] [4].
Table 3: Enantiomer-Specific Properties of Reboxetine
Enantiomer | NET Inhibition (Ki) | Plasma Ratio (vs. R,R) | Metabolic Fate |
---|---|---|---|
(S,S) | 8 nM | 1.0 (reference) | Slow CYP3A4 clearance |
(R,R) | 240 nM | 0.5 | Rapid CYP3A4 clearance |
The synthesis of reboxetine mesylate involves asymmetric synthesis or chiral resolution to produce the racemate, followed by salt formation. A common route begins with 2-ethoxyphenol and epichlorohydrin, yielding a glycidyl ether intermediate. Nucleophilic addition by benzylmagnesium bromide forms a racemic diol, which undergoes cyclization with 2-chloroethylamine to construct the morpholine ring. The resulting free base is resolved using chiral acids (e.g., tartaric acid) to isolate enantiomers, though commercial production typically retains the racemic mixture [4] [9]. Final salt formation employs methanesulfonic acid in anhydrous ethanol, producing reboxetine mesylate with ≥99% purity (HPLC) after recrystallization [2] [8]. Industrial processes emphasize green chemistry principles, utilizing enzymatic resolution and solvent recovery to minimize waste [9].
Key Industrial Steps:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7